Glycyl-tyrosyl-tyrosyl-prolyl-threonine

Übersicht

Beschreibung

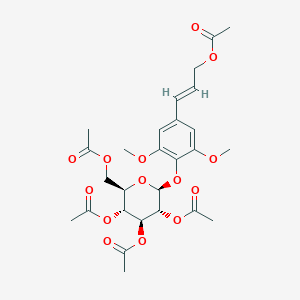

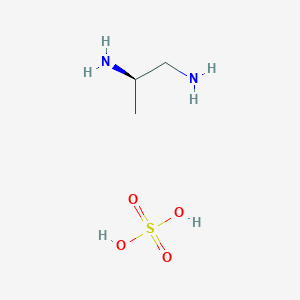

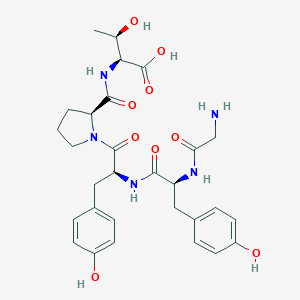

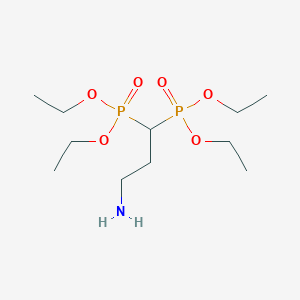

Glycyl-tyrosyl-tyrosyl-prolyl-threonine is a peptide with the molecular formula C29H37N5O9 . It has an average mass of 599.632 Da and a monoisotopic mass of 599.259155 Da . This peptide is an organic molecular entity.

Synthesis Analysis

The synthesis of peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine often involves the use of prolyl-specific peptidases (PsP). These enzymes occur in various organisms including bacteria, fungi, plants, and insects . PsP type enzymes are further grouped into different subclasses of which prolyl aminopeptidases (EC 3.4.11.5, PAP), prolyl carboxypeptidases (EC 3.4.17.16, PCP) and prolyl oligopeptidases/prolyl endopeptidases (EC 3.4.21.26, POP/PEP) are of major interest for applications in food biotechnology .Molecular Structure Analysis

The molecular structure of peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine can be investigated using photoemission spectroscopy and theoretical modeling . The central ring and the side chains act as independent chromophores whose spectra do not influence one another, except for prolyl dipeptides, where the pyrrole ring is fused with the central ring .Chemical Reactions Analysis

The acidity of the α-proton in peptides has an essential role in numerous biochemical reactions and underpins their stereochemical integrity, which is critical to their biological function . The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues (prolyl > glycyl ≫ alanyl > tyrosyl) .Physical And Chemical Properties Analysis

The physical and chemical properties of peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine can be analyzed using various techniques. For instance, the valence spectra are generally characterized by a restricted set of outer valence orbitals separated by a gap from most other valence orbitals .Wissenschaftliche Forschungsanwendungen

Neurology

Gluten Exorphin A5 has been identified to have neuroprotective effects and influences various functions within the central nervous system . It modulates pain perception, behavior, learning, and memory processes in animal models. This peptide’s selectivity for δ- and μ-opioid receptors suggests potential therapeutic applications in neurological disorders, including neurodegenerative diseases and neuropathic pain management .

Gastroenterology

In the gastrointestinal tract, Gluten Exorphin A5 binds to μ-opioid receptors on cells, which could be leveraged to treat inflammatory and autoimmune diseases . Its opioid-like activity may influence gastrointestinal motility and secretion, offering insights into the management of conditions like irritable bowel syndrome and celiac disease .

Endocrinology

The peptide’s role in prolactin secretion and modulation of neurotransmitter release indicates its potential impact on hormonal functions . Understanding its influence on pituitary function could lead to advancements in treating hormonal imbalances and endocrine disorders.

Immunology

Gluten Exorphin A5’s interaction with opioid receptors suggests a role in immune function. It may influence cell proliferation and survival pathways, which are crucial in understanding autoimmune diseases and developing new immunotherapies .

Pharmacology

The pharmacological profile of Gluten Exorphin A5 is significant due to its opioid agonist activity and selectivity for opioid receptors. It has been studied for its effects on antinociception, emotionality, and learning/memory processes, indicating its potential as a therapeutic agent in pain management and psychological disorders .

Nutrition

As a fragment derived from wheat gluten, Gluten Exorphin A5’s impact on nutrition is notable. It has been associated with concentration disorders and hyperactivity, suggesting that dietary intake of gluten could have broader implications on mental and physical health .

Wirkmechanismus

Target of Action

Gluten Exorphin A5, also known as Gly-tyr-tyr-pro-thr or Glycyl-tyrosyl-tyrosyl-prolyl-threonine, is a pentapeptide opioid agonist . It exhibits selectivity for δ- and μ-opioid receptors . These receptors are primarily found in the central and peripheral nervous systems and are involved in pain regulation, emotional responses, and other physiological processes .

Mode of Action

Gluten Exorphin A5 interacts with its target receptors, the δ- and μ-opioid receptors, to produce various effects. It acts as an agonist, meaning it binds to these receptors and activates them . This activation can lead to a variety of physiological responses, including modulation of pain perception and changes in emotional states .

Biochemical Pathways

Upon activation of the δ- and μ-opioid receptors, Gluten Exorphin A5 can influence several biochemical pathways. These include pathways involved in prolactin secretion, modification of brain neurotransmitter secretion, and regulation of hormonal and gastrointestinal functions . The exact mechanisms and downstream effects of these pathways are complex and may vary depending on the specific context and environment.

Pharmacokinetics

It is known that this compound is derived from the digestion of gluten, a protein found in wheat

Result of Action

The activation of δ- and μ-opioid receptors by Gluten Exorphin A5 can lead to various molecular and cellular effects. For example, it has been reported to modulate pain senses, observable behavior, learning, and memory processes in animal models . Additionally, it may influence the secretion of certain hormones and neurotransmitters .

Zukünftige Richtungen

Future research on peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine could focus on their potential applications in various fields. For instance, cyclic dipeptides are a subset of the much larger class of peptides, and many are biologically active . They possess a number of interesting biological properties including antiviral, antibiotic, and anti-tumor activity . Therefore, these peptides could be used as scaffolds for drugs .

Eigenschaften

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O9/c1-16(35)25(29(42)43)33-27(40)23-3-2-12-34(23)28(41)22(14-18-6-10-20(37)11-7-18)32-26(39)21(31-24(38)15-30)13-17-4-8-19(36)9-5-17/h4-11,16,21-23,25,35-37H,2-3,12-15,30H2,1H3,(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t16-,21+,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTRTGWXCQVLKM-VHEHYOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931372 | |

| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-tyrosyl-tyrosyl-prolyl-threonine | |

CAS RN |

142155-24-6 | |

| Record name | Exorphin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

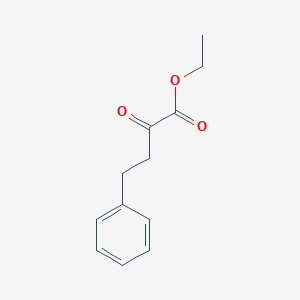

![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)